molecular formula C16H10F3N3OS B2562247 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 625377-35-7

3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B2562247
CAS RN: 625377-35-7
M. Wt: 349.33
InChI Key: SAQADRQFUNBTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C16H10F3N3OS and its molecular weight is 349.33. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibitory Activity

Some derivatives of thieno[2,3-b]pyridine-2-carbonitriles, including those similar to 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, have been reported to inhibit Src kinase activity. This activity is significant in the development of anticancer drugs, as Src kinase plays a role in the progression of cancer cells. Boschelli et al. (2005) synthesized and evaluated various derivatives for their Src kinase inhibitory activity, finding that certain substitutions on the thieno[2,3-b]pyridine scaffold enhanced this activity (Boschelli et al., 2005).

Structural Analysis and X-ray Crystallography

The detailed structural analysis of similar compounds is crucial for understanding their chemical properties and potential applications. Ganapathy et al. (2015) conducted a study on a related compound, determining its crystal structure through X-ray diffraction. This kind of analysis aids in the rational design of new compounds with desired properties (Ganapathy et al., 2015).

Applications in Organic Synthesis

These compounds are also used as intermediates in organic synthesis. Bakhite et al. (2005) explored the synthesis of fluorine-containing heterocycles, indicating the versatility of thieno[2,3-b]pyridine derivatives in creating complex molecular architectures. Such compounds are valuable in various fields, including pharmaceuticals and materials science (Bakhite et al., 2005).

Corrosion Inhibition

Interestingly, certain pyridine derivatives related to 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile have been studied as corrosion inhibitors. Ansari et al. (2015) investigated the efficacy of pyridine derivatives in protecting mild steel in acidic environments, demonstrating the potential of these compounds in industrial applications (Ansari et al., 2015).

Antimicrobial Activity

Some derivatives of thieno[2,3-b]pyridines have been evaluated for their antimicrobial properties. El-Essawy et al. (2010) synthesized new heterocycles containing the thieno[2,3-b]pyridine moiety and assessed their antimicrobial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (El-Essawy et al., 2010).

properties

IUPAC Name

3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c1-23-9-4-2-3-8(5-9)11-6-10(16(17,18)19)13-14(21)12(7-20)24-15(13)22-11/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQADRQFUNBTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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